5-[1-butyl-2-methyl-6-(trifluoromethyl)pyridin-4(1H)-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[1-BUTYL-2-METHYL-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound featuring a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may leverage scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[1-BUTYL-2-METHYL-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dihydropyridine derivatives.
Scientific Research Applications
5-[1-BUTYL-2-METHYL-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of advanced materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 5-[1-BUTYL-2-METHYL-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(2-Fluoro-3-Methoxyphenyl)-1-[[2-Fluoro-6-(Trifluoromethyl)phenyl]methyl]-6-Methyl-2,4(1H,3H)-Pyrimidinedione: Another compound featuring a trifluoromethyl group, used as a pharmaceutical intermediate.
2-[3-(Aminomethyl)phenyl]-N-[5-[®-(3-Cyanophenyl)-(Cyclopropylmethylamino)methyl]-2-Fluorophenyl]-5-(Trifluoromethyl)pyrazole-3-Carboxamide: Known for its pharmacological activities.
Uniqueness
The uniqueness of 5-[1-BUTYL-2-METHYL-6-(TRIFLUOROMETHYL)-1,4-DIHYDROPYRIDIN-4-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific structural features, including the dihydropyridine ring and the trifluoromethyl group. These features contribute to its enhanced stability, bioavailability, and potential for diverse applications.
Properties
Molecular Formula |
C15H16F3N3O3 |
---|---|
Molecular Weight |
343.30 g/mol |
IUPAC Name |
5-[1-butyl-2-methyl-6-(trifluoromethyl)pyridin-4-ylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H16F3N3O3/c1-3-4-5-21-8(2)6-9(7-10(21)15(16,17)18)11-12(22)19-14(24)20-13(11)23/h6-7H,3-5H2,1-2H3,(H2,19,20,22,23,24) |
InChI Key |
LBLYRGKHJVEJNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CC(=C2C(=O)NC(=O)NC2=O)C=C1C(F)(F)F)C |
Origin of Product |
United States |
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